molecular formula C20H34O6 B14730502 Bis[3-(oxolan-2-yl)propyl] hexanedioate CAS No. 5453-20-3

Bis[3-(oxolan-2-yl)propyl] hexanedioate

Cat. No.: B14730502
CAS No.: 5453-20-3
M. Wt: 370.5 g/mol
InChI Key: XTNYFARPUNLMRF-UHFFFAOYSA-N
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Description

Bis[3-(oxolan-2-yl)propyl] hexanedioate is a diester compound formed by the esterification of hexanedioic acid (adipic acid) with two 3-(oxolan-2-yl)propyl alcohol groups. Its molecular formula is C₂₀H₃₈O₆, and it features a central hexanedioate backbone linked to two oxolane (tetrahydrofuran)-containing propyl chains via ester bonds. This compound has been identified as a metabolic intermediate in the biodegradation of di(2-ethylhexyl) phthalate (DEHP) by Bacillus cereus, highlighting its environmental relevance . The oxolane rings contribute to moderate hydrophilicity, enhancing its solubility in aqueous environments compared to purely aliphatic esters.

Properties

CAS No.

5453-20-3

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

IUPAC Name

bis[3-(oxolan-2-yl)propyl] hexanedioate

InChI

InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2

InChI Key

XTNYFARPUNLMRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .

Scientific Research Applications

Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .

Comparison with Similar Compounds

Bis[3-(oxolan-2-yl)propyl] Nonanedioate

Molecular Formula : C₂₃H₄₀O₆
Key Differences :

  • Chain Length: The nonanedioate variant features a longer diacid chain (C9 vs. C6 in hexanedioate), increasing its molecular weight (412.56 g/mol vs. 374.52 g/mol).
  • Applications : Both compounds are biodegradation intermediates, but the hexanedioate may degrade faster due to its shorter chain.

Hexyl Decanoate

Molecular Formula : C₁₆H₃₂O₂
Key Differences :

  • Structure: A monoester with a linear hexyl alcohol and decanoic acid.
  • Volatility : Higher volatility due to simpler structure, making it suitable for fragrance applications .

BIS[3-(Trietoxysilyl)propyl]tetrasilane

Molecular Formula : C₁₈H₄₂O₆S₄Si₂
Key Differences :

  • Functional Groups : Contains silane and tetrasulfide groups, enabling crosslinking in polymers.
  • Reactivity: Hydrolyzes to form silanols, unlike the hydrolytic stability of the target compound’s ester bonds .
  • Applications : Used in rubber vulcanization and adhesives, contrasting with the environmental role of the hexanedioate.

Butyl[3-(oxolan-2-ylmethoxy)propyl]amine

Molecular Formula: C₁₂H₂₅NO₂ Key Differences:

  • Applications : Likely used in pharmaceuticals rather than biodegradation pathways .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Boiling Point (°C)
Bis[3-(oxolan-2-yl)propyl] hexanedioate 374.52 Moderate Not reported Not reported
Bis[3-(oxolan-2-yl)propyl] nonanedioate 412.56 Low Not reported Not reported
Hexyl decanoate 256.43 Insoluble -50 285
BIS[3-(Trietoxysilyl)propyl]tetrasilane 582.04 Insoluble <25 (liquid) >200

Key Observations

  • Biodegradation: The hexanedioate’s shorter chain and oxolane rings likely accelerate microbial breakdown compared to the nonanedioate .
  • Industrial Relevance : Silane and sulfur-containing analogs (e.g., BIS[3-(Trietoxysilyl)propyl]tetrasilane) dominate material science applications, whereas the hexanedioate is primarily an environmental intermediate .
  • Functional Group Impact : Replacing esters with amines or silanes shifts reactivity and application contexts (e.g., pharmaceuticals vs. rubber processing) .

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